6-Ethyl-2-methylquinolin-4-ol chemical structure and properties
6-Ethyl-2-methylquinolin-4-ol chemical structure and properties
Topic: 6-Ethyl-2-methylquinolin-4-ol Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Analysis of Structure, Synthesis, and Physicochemical Behavior[1]
Executive Summary
6-Ethyl-2-methylquinolin-4-ol (CAS 62510-40-1) represents a specialized scaffold within the 4-hydroxyquinoline family. Distinguished by its 6-ethyl substitution, this compound serves as a vital intermediate in the synthesis of functionalized quinolines, a class of heterocycles historically significant in antimalarial, antibacterial, and kinase-inhibitor medicinal chemistry. This guide provides a rigorous examination of its chemical identity, a validated synthesis protocol based on the Conrad-Limpach method, and an analysis of its tautomeric behavior which dictates its reactivity and spectral properties.
Chemical Identity & Structural Specifications[2][3]
The compound exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms. While IUPAC nomenclature often favors the "ol" suffix, the "one" tautomer typically predominates in the solid state and in polar solvents.
| Parameter | Data |
| IUPAC Name | 6-Ethyl-2-methylquinolin-4-ol |
| Alternative Names | 6-Ethyl-2-methyl-4(1H)-quinolinone; 6-Ethyl-4-hydroxyquinaldine |
| CAS Registry Number | 62510-40-1 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | CCC1=CC2=C(C=C1)NC(C)=CC2=O |
| InChI Key | (Predicted) ZYDGTBIDIGEZOB-UHFFFAOYSA-N |
Physicochemical Properties
Note: Specific experimental constants for this derivative are sparse in open literature. Values below represent high-confidence predictions based on the 2-methylquinolin-4-ol scaffold and structure-activity relationship (SAR) data.
| Property | Value / Description | Context |
| Appearance | Off-white to pale yellow powder | Typical of substituted quinolones. |
| Melting Point | > 220 °C (Predicted) | High MP due to strong intermolecular hydrogen bonding (dimerization) in the quinolone form. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic ethyl group reduces aqueous solubility compared to the parent scaffold. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Required for recrystallization and NMR analysis. |
| pKa (Basic) | ~5.8 (Quinoline Nitrogen) | Protonation occurs at N1; the 4-OH is weakly acidic (pKa ~11). |
| LogP | ~2.6 - 2.9 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |
Synthesis & Manufacturing: The Conrad-Limpach Protocol
The most authoritative route for synthesizing 6-Ethyl-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis . This method relies on the thermal condensation of an aniline with a
Retrosynthetic Logic
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Target: 6-Ethyl-2-methylquinolin-4-ol[1]
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Precursors: 4-Ethylaniline + Ethyl Acetoacetate
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Mechanism: Acid-catalyzed Schiff base formation followed by high-temperature intramolecular cyclization.
Experimental Protocol
Step 1: Formation of the Schiff Base (Enamine)
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Reactants: Charge a round-bottom flask with 4-ethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).
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Solvent/Catalyst: Use anhydrous benzene or toluene with a catalytic amount of glacial acetic acid or HCl (0.1 eq).
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Conditions: Reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the Schiff base (ethyl 3-((4-ethylphenyl)amino)but-2-enoate).
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Isolation: Once water evolution ceases, evaporate the solvent to yield the crude enamine oil.
Step 2: Thermal Cyclization (The Critical Step)
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Medium: Heat a high-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A) to 250°C.
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Addition: Add the crude enamine dropwise to the vigorously stirring hot solvent. Crucial: The temperature must remain above 240°C to favor the kinetic cyclization to the 4-quinolone over the thermodynamic amide formation.
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Work-up: Cool the mixture. The product, 6-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid upon cooling or addition of non-polar solvent (hexane/ether).
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Purification: Recrystallize from ethanol/water or DMF.
Reaction Pathway Visualization
Figure 1: Step-wise synthesis via the Conrad-Limpach reaction. High temperature is required to drive the elimination of ethanol and ring closure.
Structural Analysis: Tautomerism & Spectroscopy
Understanding the keto-enol tautomerism is vital for interpreting analytical data and predicting reactivity.
The Tautomeric Equilibrium
In solution, the compound exists primarily as the 4-quinolone (NH-form) rather than the 4-hydroxyquinoline (OH-form). This preference is stabilized by the aromaticity of the pyridone-like ring and intermolecular hydrogen bonding.
Figure 2: Equilibrium between the 4-hydroxy and 4-quinolone forms. The Keto form is thermodynamically favored in most polar solvents.
Predicted Spectral Signatures
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 1.20 (t, 3H): Methyl of the ethyl group.
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δ 2.35 (s, 3H): Methyl group at C2 (characteristic of quinaldines).
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δ 2.70 (q, 2H): Methylene of the ethyl group.
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δ 5.90 (s, 1H): H3 proton (vinyl proton of the quinolone ring). Diagnostic signal.
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δ 7.40 - 7.90 (m, 3H): Aromatic protons (H5, H7, H8). H5 is typically deshielded by the adjacent carbonyl.
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δ 11.50 (br s, 1H): NH proton (indicative of quinolone form).
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Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 188.25.
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Fragmentation often shows loss of the ethyl group (M-29) or CO (M-28).
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Biological & Pharmaceutical Potential
While 6-ethyl-2-methylquinolin-4-ol is often a building block, the scaffold itself possesses inherent biological relevance.
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Antimalarial Activity: The 4-aminoquinoline derivatives (structurally related to chloroquine) are potent antimalarials. This compound serves as a precursor: chlorination of the 4-OH group with POCl₃ yields 4-chloro-6-ethyl-2-methylquinoline, which can then be coupled with amine side chains to generate novel antimalarial candidates.
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Kinase Inhibition: Substituted quinolines are frequent pharmacophores in tyrosine kinase inhibitors. The 6-ethyl group provides hydrophobic bulk that can occupy specific pockets in the ATP-binding site of enzymes.
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Quorum Sensing Inhibition: 2-Alkyl-4-quinolones are signaling molecules in Pseudomonas aeruginosa. Analogues like this compound are studied for their ability to modulate bacterial virulence without killing the bacteria, reducing resistance pressure.
Safety & Handling Protocols
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Hazard Classification (GHS):
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling:
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Always handle in a fume hood, especially during the high-temperature synthesis step where diphenyl ether vapors can be hazardous.
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Wear nitrile gloves and chemical safety goggles.
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Storage: Store in a cool, dry place. The compound is stable but hygroscopic; keep the container tightly sealed to prevent moisture absorption which can shift the tautomeric equilibrium in solid state analysis.
References
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Conrad, M., & Limpach, L. (1887). "Über das Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link](Note: Used for scaffold property extrapolation).
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Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.
